L-苏氨酸-利他林酸

描述

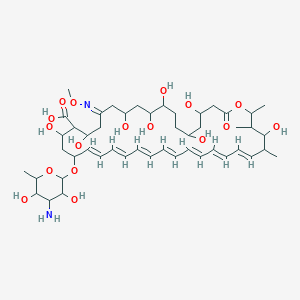

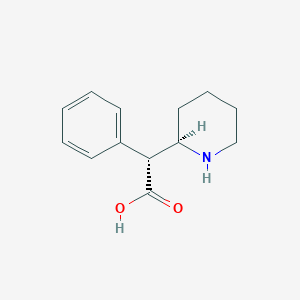

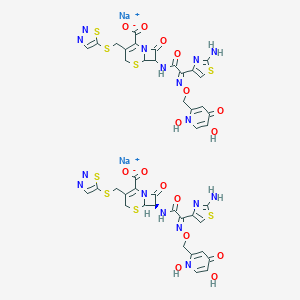

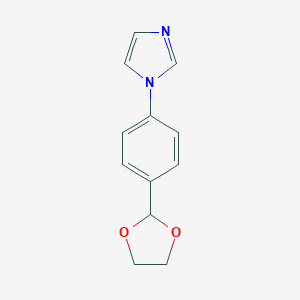

(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid is a compound that can be considered a derivative of the unnatural amino acid (S) phenyl glycine. It is related to various compounds that have been synthesized and studied for their structural and chemical properties, as well as their biological activities. For instance, the structure of a similar compound, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, has been reported, which provides insights into the coordination polymers formed with alkali carboxylates .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For example, the cis and trans isomers of 2,3-piperidine dicarboxylic acids were obtained from 2-phenylglycinol using a δ-lactam formation via Stille's aza-annulation/hydrogenation procedure, which includes asymmetric induction . Another study describes the enantioselective synthesis of cis-(2S,3R)- and trans-(2S,3S)-piperidinedicarboxylic acids using a domino reaction involving allylic acetate rearrangement, Ireland-Claisen rearrangement, and Michael addition from a Baylis–Hillman adduct .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For instance, the structure of (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid was elucidated using X-ray diffraction analyses, revealing the preferred conformers and the coordination polymers formed with different solvents and anions . The crystal structure of a compound containing naphthaleneacetic acid and piperidine also shows intermolecular hydrogen bonding and a chair conformation of the piperidine ring .

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied to understand their reactivity and potential applications. The action of acetic anhydride on 1-nitroso-4-phenyl-4-piperidinol, for example, results in the formation of 1-diacetylamino-5,6-dihydro-4-phenyl-2-pyridone and 1-acetamido-4-phenylpyridinium hydroxide inner salt, with proposed mechanisms for these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in various studies. The pKa values in DMSO of amides, including those related to (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid, were determined by cyclic voltammetry, providing information about the acidity of the COOH and NH protons . Additionally, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids and their activity at NMDA receptors, as well as their anticonvulsant activity, have been assessed, indicating the biological relevance of these compounds .

科学研究应用

药物研究

L-苏氨酸-利他林酸用于药物研究,特别是在开发用于定量分析人血浆中对映异构体利他林酸(RA)的新型手性HPLC-UV方法 . 这项研究对于了解药物的代谢及其对人体的影响至关重要 .

对映选择性分析

该化合物用于对映选择性分析,这是一种区分分子两种对映异构体的技术。 对于L-苏氨酸-利他林酸,使用蛋白质基手性固定相来实现这一目的 .

代谢组学研究

L-苏氨酸-利他林酸在代谢组学研究中发挥着重要作用。 它是哌甲酯(MPH)的主要代谢物,哌甲酯是一种用于治疗注意力缺陷多动障碍和嗜睡症的药物 . 了解MPH的代谢组学可以提供对其药效学和毒理学影响的见解 .

药代动力学

该化合物用于药代动力学研究,即研究人体如何吸收、分布、代谢和排泄药物。 它在MPH研究中尤其重要,因为它是这种药物的主要代谢物 .

毒理学研究

L-苏氨酸-利他林酸用于毒理学研究。 该化合物和其他次要途径的形成促成了MPH的毒理学特征 . 了解这些途径可以帮助预测和管理该药物的潜在不良反应 .

ADHD治疗

L-苏氨酸-利他林酸是MPH的代谢物,MPH是北美最常用于治疗儿童注意力缺陷多动障碍(ADHD)的精神活性药物 . 因此,对该化合物的研究可以有助于开发更有效的ADHD治疗方法<a aria-label="2: L-苏氨酸-利他林酸是MPH的代谢物,MPH是北美最常用于治疗儿童注意力缺陷多动障碍(ADHD)的精神活性药物2" data-citationid="38676341-077f-d939-c040-49d9531

作用机制

Target of Action

L-threo-Ritalinic Acid, also known as (2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid, is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and noradrenaline transporters, which they inhibit .

Mode of Action

The compound works primarily as a dopamine and noradrenaline reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neurotransmission . It also protects the dopaminergic system against the ongoing ‘wearing off’ by securing a substantial reserve pool of the neurotransmitter, stored in the presynaptic vesicles .

Biochemical Pathways

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-threo-Ritalinic Acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), a serine esterase . In addition to this main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported, forming the p-hydroxy-, oxo-, and conjugated metabolites, respectively .

Pharmacokinetics

The pharmacokinetics of L-threo-Ritalinic Acid involves its formation from the parent drug, methylphenidate, through the action of CES1A1 . The threo enantiomers of methylphenidate are predominantly and rapidly hydrolyzed in the ester group via CES1A1 to the deesterified pharmacologically inactive metabolite L-threo-Ritalinic Acid . This metabolite has a half-life of 3–4 hours . The ratio between d-threo-Ritalinic Acid and d-threo-Methylphenidate in plasma at different time points and that between the AUCs of d-threo-Ritalinic Acid and d-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients .

Result of Action

Its formation plays a role in the metabolism and elimination of methylphenidate, thereby influencing the drug’s pharmacokinetics and overall therapeutic effect .

Action Environment

The action of L-threo-Ritalinic Acid is influenced by factors such as the expression of CES1A1, which is highly expressed in the liver, intestine, placenta, and brain . This enzyme exhibits six times higher enantioselectivity, preferring L-threo-enantiomer over D-threo-enantiomer, which logically has a longer half-life . Therefore, individual variations in CES1A1 expression and activity could potentially influence the metabolism of methylphenidate to L-threo-Ritalinic Acid and, consequently, the drug’s pharmacokinetics and therapeutic effects .

安全和危害

属性

IUPAC Name |

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314194 | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129389-68-0 | |

| Record name | L-threo-Ritalinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129389-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-threo-Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is L-threo-Ritalinic Acid formed in the body?

A: L-threo-Ritalinic Acid is primarily formed through the metabolism of D-threo-methylphenidate (the active component of the drug Ritalin) in the body. This metabolic conversion is mainly facilitated by esterases present in human plasma. []

Q2: Why is it important to study the individual enantiomers of threo-methylphenidate and their metabolites?

A: Studying the individual enantiomers, like L-threo-Ritalinic Acid, helps researchers understand the specific pharmacological activity and metabolic pathways of each form. This is crucial because enantiomers can exhibit different biological effects. For instance, research indicates that the D-enantiomer of threo-methylphenidate is primarily responsible for the therapeutic effects in treating ADHD. [] Understanding the enantiospecific properties can lead to the development of more targeted and effective medications.

Q3: What analytical techniques are used to study L-threo-Ritalinic Acid?

A: High-performance liquid chromatography (HPLC) is a key technique used to separate and quantify L-threo-Ritalinic Acid, especially in biological samples like plasma. Researchers often employ chiral stationary phases in HPLC to distinguish between the enantiomers of ritalinic acid. [] Additionally, the development of Carbon-11 labeled forms of threo-methylphenidate enables researchers to study its distribution and interaction with the brain using positron emission tomography (PET). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B140087.png)